NMDA Receptor Agonist Potency: L-HCA Matches NMDA EC50 and Exceeds D-HCA in Striatal Cholinergic Interneurons
In a direct head-to-head comparison using rat striatal slices, the concentration-response curve for L-HCA was virtually superimposable on that for NMDA, yielding an equal EC50 value of 56.1 μM and identical maximal response for stimulating [3H]acetylcholine release. In contrast, D-HCA was weaker, with an EC50 value of 81.1 μM and an apparently smaller maximal response [1]. Additionally, cross-study comparable data from recombinant NMDA receptor systems report L-HCA activates NMDA receptors with an EC50 of 14 μM .
| Evidence Dimension | NMDA receptor agonist potency (EC50) |
|---|---|
| Target Compound Data | L-HCA EC50 = 56.1 μM (striatal slices); EC50 = 14 μM (recombinant NMDA receptors) |
| Comparator Or Baseline | NMDA EC50 = 56.1 μM (striatal slices); D-HCA EC50 = 81.1 μM (striatal slices) |
| Quantified Difference | L-HCA matches NMDA potency exactly (56.1 μM); L-HCA is 1.45-fold more potent than D-HCA (56.1 vs 81.1 μM) |
| Conditions | Rat striatal slice preparation measuring [3H]acetylcholine release evoked from cholinergic interneurons |
Why This Matters
Procurement of L-HCA rather than D-HCA or racemic mixtures ensures full NMDA receptor agonist efficacy with predictable potency matching the endogenous reference agonist NMDA, critical for reproducible electrophysiology and neuropharmacology studies.
- [1] Lehmann J, Tsai C, Wood PL. Homocysteic acid as a putative excitatory amino acid neurotransmitter: I. Postsynaptic characteristics at N-methyl-D-aspartate-type receptors on striatal cholinergic interneurons. J Neurochem. 1988 Dec;51(6):1765-1770. PMID: 2846784. View Source
